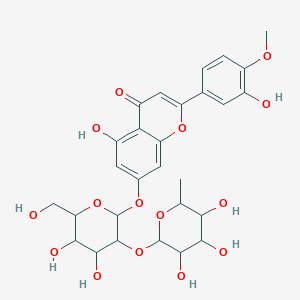

Neodiosmin

描述

属性

IUPAC Name |

7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O15/c1-10-21(33)23(35)25(37)27(39-10)43-26-24(36)22(34)19(9-29)42-28(26)40-12-6-14(31)20-15(32)8-17(41-18(20)7-12)11-3-4-16(38-2)13(30)5-11/h3-8,10,19,21-31,33-37H,9H2,1-2H3/t10-,19+,21-,22+,23+,24-,25+,26+,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCCNKWWXYVWTLT-CYZBKYQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80741565 | |

| Record name | 5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl 2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80741565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

608.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38665-01-9 | |

| Record name | Neodiosmin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38665-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl 2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80741565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Natural Provenance of Neodiosmin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neodiosmin (B8072528), a flavone (B191248) glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications, including its role as a venoactive agent and its antioxidant properties. Understanding the natural sources of this compound is paramount for its efficient extraction, purification, and subsequent pharmacological investigation. This technical guide provides a comprehensive overview of the primary natural sources of this compound, detailed experimental protocols for its extraction and quantification, and an elucidation of its biosynthetic pathway. All quantitative data are presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Principal Natural Sources of this compound

This compound is predominantly found in the plant kingdom, with its highest concentrations typically observed in the genus Citrus. It is also present in select species within the Lamiaceae family.

The Citrus Genus: A Primary Reservoir

The most significant natural source of this compound is the Citrus genus, where it contributes to the flavor profile and physiological characteristics of the fruit.

-

Citrus aurantium (Bitter Orange): Widely recognized as the most abundant source of this compound, it is present in various parts of the plant, including the fruit peel, juice, and leaves.[1] The concentration of this compound in Citrus aurantium fluctuates during the fruit's development, generally reaching its peak in the early stages of growth.

-

Citrus bergamia (Bergamot): The juice of Bergamot oranges also contains quantifiable amounts of this compound.[2][3]

-

Other Citrus Species: this compound is also found in other citrus fruits such as oranges, limes, and lemons, typically derived from its precursor, the bitter flavanone (B1672756) neohesperidin.[4] While present, the concentrations are generally lower than those observed in Citrus aurantium.

The Lamiaceae Family

Certain members of the Lamiaceae (mint) family have been identified as sources of this compound, although typically in lower concentrations compared to Citrus species.

-

Ajuga iva : This plant is known to contain a variety of flavonoids, and while this compound is not always the most abundant, its presence has been noted in phytochemical analyses.

-

Teucrium gnaphalodes : This species is another member of the Lamiaceae family where the presence of diosmin, a structurally related flavonoid, has been reported, suggesting the potential for this compound presence as well.

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, and the stage of development. The following table summarizes the available quantitative data for this compound in some of its primary natural sources.

| Plant Species | Plant Part | Concentration | Reference |

| Citrus bergamia | Juice | Approx. 160 mg/L (total flavones, with this compound as a main one) | [2][3] |

| Citrus aurantium | Leaves (Aqueous Extract) | Total Flavonoid Content: 12 ± 2 mg QE/g DW | [1] |

| Citrus aurantium | Flowers (Ethanolic Extract) | Total Flavonoid Content: 20 ± 3 mg QE/g extract | [1] |

| Citrus aurantium | Dried Fruit | Naringin: 17.3 to 43.6 mg/g; Neohesperidin: 15.6 to 52 mg/g | [5] |

Note: QE denotes Quercetin Equivalents, and DW signifies Dry Weight. Data for this compound specifically is limited, with many studies reporting total flavonoid content or the concentration of its precursors.

Experimental Protocols

Extraction of this compound from Plant Material

3.1.1. Ultrasound-Assisted Extraction (UAE)

This method utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to efficient extraction of bioactive compounds.

Protocol:

-

Sample Preparation: Air-dry the plant material (e.g., Citrus aurantium peel) at 50 °C to a constant weight and grind it into a fine powder.

-

Extraction:

-

Suspend the powdered plant material in a 58% ethanol (B145695) solution.

-

Place the suspension in an ultrasonic bath.

-

Sonication parameters: 70 °C for 17 minutes at a constant power of 200 W and 40 Hz.

-

Maintain a consistent solvent-to-solid ratio.

-

-

Filtration and Concentration:

-

Filter the resulting solution to remove solid plant debris.

-

Concentrate the filtrate using a rotary evaporator at 60 °C.

-

Lyophilize the concentrated extract to obtain a dry powder.

-

3.1.2. Maceration

A conventional extraction method involving soaking the plant material in a solvent.

Protocol:

-

Sample Preparation: Prepare the plant material as described in the UAE protocol.

-

Extraction:

-

Soak the powdered plant material in methanol (B129727) or a methanol:water (e.g., 80:20 v/v) solution at room temperature for 24-48 hours with occasional agitation.

-

-

Filtration and Concentration:

-

Filter the mixture and concentrate the filtrate as described in the UAE protocol.

-

Purification of this compound

Crude extracts can be purified using column chromatography.

Protocol:

-

Column Preparation: Pack a glass column with a suitable adsorbent material such as silica (B1680970) gel or polyamide powder.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution:

-

Begin elution with a non-polar solvent (e.g., n-hexane) to remove lipids and other non-polar compounds.

-

Gradually increase the polarity of the mobile phase by adding solvents like ethyl acetate (B1210297) and methanol.

-

A common gradient elution profile for flavonoids is a step-wise increase in methanol concentration in a chloroform-methanol mixture.

-

-

Fraction Collection and Analysis:

-

Collect fractions of the eluate.

-

Monitor the fractions for the presence of this compound using Thin Layer Chromatography (TLC) by comparing with a this compound standard.

-

Combine the fractions containing pure this compound and evaporate the solvent.

-

Quantification of this compound by HPLC-DAD

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a robust and widely used method for the quantification of flavonoids.

Protocol:

-

Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. Create a series of calibration standards by diluting the stock solution to known concentrations.

-

Sample Preparation:

-

Dissolve a precisely weighed amount of the purified extract or crude extract in the mobile phase.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution is typically used. For example:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile.

-

A typical gradient could be: 0-5 min, 10% B; 5-10 min, 10-18% B; 10-20 min, 18-21% B; 20-30 min, 21-30% B; 30-50 min, 30-90% B.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10-20 µL.

-

Detection: Monitor the absorbance at the maximum wavelength for this compound (typically around 284 nm and 324 nm).

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

-

Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

-

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that is a branch of the general flavonoid biosynthesis pathway. The key steps involve the synthesis of a flavanone precursor, followed by desaturation, methylation, and glycosylation.

Key Enzymes in the Pathway

-

Chalcone (B49325) Synthase (CHS): Catalyzes the initial condensation reaction to form the chalcone backbone.

-

Chalcone Isomerase (CHI): Converts chalcone to its corresponding flavanone isomer, naringenin.

-

Flavone Synthase (FNS): Introduces a double bond in the C-ring of the flavanone to form a flavone (apigenin from naringenin).[6][7]

-

Flavonoid 3'-Hydroxylase (F3'H): Hydroxylates the B-ring of the flavone at the 3' position.

-

O-Methyltransferase (OMT): Catalyzes the transfer of a methyl group to a hydroxyl group on the flavone backbone.[8]

-

Uridine Diphosphate (UDP)-Glycosyltransferases (UGTs): A series of enzymes that sequentially add sugar moieties to the flavone aglycone.[9][10] Specifically, a flavonoid 7-O-glycosyltransferase and a flavonoid-7-O-glucoside-2″-O-rhamnosyltransferase are involved in the formation of the neohesperidoside sugar chain.[9][10]

Visualizations

Experimental Workflow

Caption: Workflow for the extraction, purification, and quantification of this compound.

Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

Conclusion

This technical guide has delineated the primary natural sources of this compound, with a significant emphasis on the Citrus genus, particularly Citrus aurantium. The provided experimental protocols for extraction, purification, and quantification offer a robust framework for researchers to isolate and analyze this compound. Furthermore, the elucidation of the biosynthetic pathway provides valuable insights into the enzymatic machinery responsible for its production in plants. The information compiled herein is intended to serve as a valuable resource for scientists and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further research into the therapeutic potential of this compound.

References

- 1. Citrus aurantium L. Active Constituents, Biological Effects and Extraction Methods. An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Flavonoids and Furanocoumarins from Citrus bergamia (Bergamot) Juice and Identification of New Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of flavonoids and furanocoumarins from Citrus bergamia (Bergamot) juice and identification of new compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. anses.fr [anses.fr]

- 6. Evolution of Flavone Synthase I from Parsley Flavanone 3β-Hydroxylase by Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Flavones and flavone synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Identification and Characterization of Glycosyltransferases Involved in the Biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Neodiosmin: A Technical Guide to its Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neodiosmin (B8072528) is a flavone (B191248) glycoside, a type of natural phenolic compound, predominantly found in citrus fruits, particularly in the leaves of Citrus aurantium.[1][2][3][4] As a member of the flavonoid family, it has garnered significant interest within the scientific community for its potential therapeutic applications, including its notable antioxidant, anti-inflammatory, and anti-cancer properties.[5][6] This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound, along with detailed experimental protocols for its analysis and a review of its role in key signaling pathways.

Chemical Structure and Identification

This compound, also known as Diosmetin-7-O-neohesperidoside, is characterized by a C28 backbone. Its structure consists of a flavone aglycone, diosmetin (B1670712), which is glycosidically linked to a neohesperidose disaccharide at the 7-hydroxyl position.

-

IUPAC Name : 7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one[5][8]

-

Appearance : Light yellow to yellow solid[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. A summary of these properties is presented in the table below.

| Property | Value | References |

| Melting Point | 187 - 192 °C | [7] |

| Boiling Point | 930.4 ± 65.0 °C at 760 mmHg | [7][8] |

| Water Solubility | 1334 mg/L at 25 °C (estimated) | [7][8] |

| DMSO Solubility | 91 - 250 mg/mL (sonication may be required) | [1][2] |

| XLogP3 | -1.08970 | [7] |

| Hydrogen Bond Donor Count | 8 | [7] |

| Hydrogen Bond Acceptor Count | 15 | [7] |

| Rotatable Bond Count | 7 | [7] |

Experimental Protocols

Accurate characterization and quantification of this compound are essential for research and development. The following sections detail common experimental methodologies.

Extraction and Purification from Citrus Sources

This compound is typically extracted from the peels and fruitlets of citrus species. A general protocol involves solvent extraction followed by purification.

Protocol:

-

Preparation of Plant Material : Dried citrus peels or fruitlets are ground into a fine powder to increase the surface area for extraction.[7][9]

-

Solvent Extraction : The powdered material is subjected to maceration or Soxhlet extraction with a suitable solvent. Methanol (B129727) or ethanol-water mixtures are commonly employed.[9][10] The mixture is agitated or refluxed for a defined period to ensure efficient extraction.

-

Filtration and Concentration : The extract is filtered to remove solid plant debris. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[9]

-

Purification by Column Chromatography : The crude extract is subjected to column chromatography for purification. A non-polar macroporous resin (e.g., D101) is often used.[7]

-

The column is first washed with water to remove sugars and other polar impurities.

-

A stepwise gradient of ethanol (B145695) in water (e.g., 30% ethanol followed by 70% ethanol) is used to elute the flavonoids.[7]

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

-

-

Crystallization : The fractions rich in this compound are pooled, concentrated, and the compound is crystallized, often with the assistance of salts like ammonium (B1175870) sulfate (B86663) or sodium chloride, followed by recrystallization from a solvent such as methanol to obtain the purified compound.[7]

Analytical Characterization

High-Performance Liquid Chromatography (HPLC-UV)

HPLC coupled with a UV detector is a standard method for the quantification of this compound.

Protocol:

-

Chromatographic System : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[11][12]

-

Mobile Phase : A gradient elution is often employed. A common mobile phase consists of Solvent A (e.g., water with 0.5% acetic acid) and Solvent B (e.g., methanol or acetonitrile).[11][13] The gradient program is optimized to achieve good separation from other components in the sample matrix.

-

Flow Rate and Temperature : A flow rate of approximately 0.8-1.0 mL/min and a column temperature of around 40°C are common.[13][14]

-

Detection : UV detection is performed at a wavelength where this compound exhibits significant absorbance, typically around 278 nm or 345 nm.[12][13]

-

Quantification : A calibration curve is generated using standard solutions of purified this compound at various concentrations. The concentration of this compound in the sample is then determined by comparing its peak area to the calibration curve.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR spectroscopy are indispensable for the structural elucidation of this compound.

Protocol:

-

Sample Preparation : A few milligrams of purified this compound are dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) is used as an internal standard.[2]

-

Data Acquisition : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).[2]

-

Spectral Interpretation :

-

¹H-NMR : The proton spectrum will show characteristic signals for the aromatic protons of the flavone backbone, the methoxy (B1213986) group, and the sugar moieties. The anomeric protons of the sugars are particularly diagnostic.

-

¹³C-NMR : The carbon spectrum will reveal signals for all 28 carbons, including the carbonyl carbon of the flavone C-ring and the carbons of the aromatic rings and sugar units.

-

2D-NMR : COSY, HSQC, and HMBC experiments are used to establish the connectivity between protons and carbons, confirming the structure of the diosmetin aglycone and the nature and linkage of the neohesperidose sugar. NOESY can provide information about the spatial proximity of protons.

-

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS), often coupled with tandem mass spectrometry (MS/MS), is used to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification.

Protocol:

-

Ionization : The sample, typically dissolved in a methanol/water mixture, is introduced into an ESI source. Analysis can be performed in both positive and negative ion modes.

-

MS Analysis : In full scan mode, the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ is observed, confirming the molecular weight.

-

MS/MS Analysis : The parent ion is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide structural information.

-

A characteristic fragmentation pattern for flavonoid glycosides is the loss of the sugar moiety, resulting in a fragment ion corresponding to the aglycone (diosmetin).[15]

-

Further fragmentation of the diosmetin aglycone can occur, involving retro-Diels-Alder reactions and losses of small neutral molecules like CO and H₂O.[15]

-

Involvement in Signaling Pathways

This compound, like many other flavonoids, is recognized for its modulatory effects on key cellular signaling pathways, particularly those involved in inflammation and oxidative stress.

Anti-inflammatory Activity: NF-κB and MAPK Pathways

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of the inflammatory response.[5][] Flavonoids, including this compound, have been shown to inhibit these pathways.[17][18]

-

NF-κB Signaling : In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6). This compound is thought to inhibit this pathway, likely by preventing the degradation of IκB.[4][5]

-

MAPK Signaling : The MAPK cascade (including ERK, JNK, and p38) is another crucial pathway that translates extracellular signals into cellular responses, including inflammation. This compound may suppress the phosphorylation of key kinases in the MAPK pathway, thereby downregulating the expression of inflammatory mediators.[18][19]

References

- 1. researchgate.net [researchgate.net]

- 2. aseestant.ceon.rs [aseestant.ceon.rs]

- 3. dovepress.com [dovepress.com]

- 4. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diosmin Modulates the NF-kB Signal Transduction Pathways and Downregulation of Various Oxidative Stress Markers in Alloxan-Induced Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN105384787A - Method for extracting hesperidin and neohesperidin from fruitlet and peel of citrus - Google Patents [patents.google.com]

- 8. Mass spectrometry and tandem mass spectrometry of citrus limonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Current procedures for extraction and purification of citrus flavonoids [redalyc.org]

- 11. researchgate.net [researchgate.net]

- 12. Simultaneous Determination of Diosmin and Hesperidin in Pharmaceuticals by RPLC using Ionic Liquids as Mobile Phase Modifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. jopcr.com [jopcr.com]

- 15. mdpi.com [mdpi.com]

- 17. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Pharmacological Profile of Neodiosmin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the in vitro pharmacological effects of Neodiosmin, a flavonoid glycoside found in various citrus fruits. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Core Pharmacological Activities

This compound has demonstrated a range of pharmacological activities in vitro, primarily centered around its anti-inflammatory, antioxidant, and anti-cancer properties.[1] These effects are attributed to its ability to modulate key cellular signaling pathways involved in the pathogenesis of various diseases.

Quantitative Analysis of In Vitro Efficacy

To date, specific quantitative data such as IC50 values for this compound in various in vitro assays are not extensively reported in publicly available scientific literature. Much of the existing research focuses on its aglycone, diosmetin, or the related flavonoid, diosmin. The tables below summarize the currently available data for this compound and related compounds to provide a comparative context for researchers.

Table 1: Anti-inflammatory Activity

| Compound | Assay | Cell Line | IC50 / Effect |

| This compound | Nitric Oxide (NO) Production | Macrophages | Data not available |

| This compound | Cyclooxygenase (COX) Inhibition | - | Data not available |

Table 2: Anticancer Activity

| Compound | Cell Line | Assay | IC50 |

| This compound | Various Cancer Cell Lines | Cytotoxicity (e.g., MTT) | Data not available |

Table 3: Antioxidant Activity

| Compound | Assay | IC50 | |---|---|---|---| | this compound | DPPH Radical Scavenging | Data not available | | this compound | ABTS Radical Scavenging | Data not available |

Researchers are encouraged to perform dose-response studies to determine the specific IC50 values of this compound in their experimental models.

Key Signaling Pathways Modulated by this compound

Based on studies of structurally related flavonoids, this compound is anticipated to exert its pharmacological effects through the modulation of critical signaling cascades, including the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. It is hypothesized that this compound may inhibit this pathway, thereby reducing the expression of inflammatory mediators.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular processes such as inflammation, proliferation, and apoptosis. The three major MAPK families are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. The activation of these kinases through a phosphorylation cascade can lead to the expression of various genes, including those involved in inflammation and cancer progression. Flavonoids have been shown to modulate MAPK signaling, and it is plausible that this compound shares this activity.

Experimental Protocols

The following are generalized protocols for key in vitro assays that can be adapted for the evaluation of this compound's pharmacological effects. It is crucial to optimize these protocols for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

Workflow:

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Modulation

This technique is used to detect changes in the protein expression and phosphorylation status of key components of signaling pathways like NF-κB and MAPK.

Workflow:

Methodology:

-

Cell Treatment and Lysis: Treat cells with this compound and/or a stimulant (e.g., LPS for NF-κB activation). Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-p65, total p65, phospho-p38, total p38), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of this compound to scavenge free radicals.

Workflow:

References

Neodiosmin: A Technical Guide to its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct quantitative data and detailed experimental protocols for neodiosmin (B8072528) are limited in publicly available literature. This guide leverages data from its closely related flavonoid glycoside, diosmin (B1670713), and its aglycone, diosmetin (B1670712), to provide a comprehensive overview of the probable mechanisms of action of this compound. This approach is based on their structural similarity and overlapping biological activities reported in scientific research.

Core Mechanisms of Action

This compound, a flavone (B191248) glycoside found in citrus fruits, exhibits a range of biological activities, primarily attributed to its anti-inflammatory, antioxidant, and anticancer properties.[1][2] Its mechanism of action involves the modulation of key cellular signaling pathways, regulation of gene expression, and inhibition of enzymes involved in pathological processes.

Anti-Inflammatory Activity

This compound and its related compounds, diosmin and diosmetin, exert potent anti-inflammatory effects by targeting key signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway:

The NF-κB pathway is a critical regulator of inflammatory responses. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines and chemokines.[3][4]

Diosmin has been shown to inhibit the phosphorylation of IκBα and the subsequent nuclear translocation of the NF-κB p65 subunit.[3][5] This inhibition leads to a downstream reduction in the expression of pro-inflammatory mediators.

MAPK Signaling Pathway:

The MAPK family, including ERK1/2, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. Diosmetin has been observed to suppress the phosphorylation of ERK1/2, p38, and JNK in response to inflammatory stimuli.[6][7] By inhibiting MAPK activation, this compound can effectively attenuate the production of inflammatory cytokines and enzymes.

Inhibition of Inflammatory Mediators:

The modulation of the NF-κB and MAPK pathways by this compound and its analogs results in the decreased production of several key inflammatory mediators:

-

Pro-inflammatory Cytokines: Reduced expression and secretion of TNF-α, Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[6][8]

-

Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide (NO): Inhibition of iNOS expression and subsequent NO production.[6]

-

Cyclooxygenase-2 (COX-2) and Prostaglandin E2 (PGE2): Downregulation of COX-2 expression and PGE2 synthesis.[8]

Anticancer Activity

The anticancer effects of this compound-related compounds are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of signaling pathways crucial for cancer cell proliferation and survival.

Induction of Apoptosis:

Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. Diosmin and diosmetin have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: This involves the modulation of the Bcl-2 family of proteins. Diosmin upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[9] This disrupts the mitochondrial membrane potential, causing the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3.

-

Extrinsic Pathway: While less detailed in the context of this compound, this pathway is typically initiated by the binding of death ligands to their receptors on the cell surface, leading to the activation of caspase-8, which can then directly activate caspase-3.

Cell Cycle Arrest:

Diosmin has been demonstrated to induce cell cycle arrest, preventing the uncontrolled proliferation of cancer cells. It can upregulate the expression of cell cycle inhibitors like p21 and p53, leading to arrest at the G0/G1 or S phases of the cell cycle.[9]

Modulation of Cancer-Related Signaling Pathways:

Beyond apoptosis and cell cycle arrest, diosmin has been found to inhibit pro-survival signaling pathways that are often hyperactivated in cancer, such as the PI3K/Akt pathway.[9]

Antioxidant Activity

This compound and related flavonoids possess antioxidant properties, enabling them to neutralize harmful reactive oxygen species (ROS). This activity is attributed to their chemical structure, which allows them to donate hydrogen atoms to free radicals, thereby stabilizing them.[1][10] The antioxidant effects are also mediated by the upregulation of endogenous antioxidant enzymes.

Quantitative Data

The following tables summarize the available quantitative data for the inhibitory and cytotoxic effects of diosmin and diosmetin. This data can be used as a reference for the potential potency of this compound.

Table 1: IC50 Values of Diosmin in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HepG2 | Hepatocellular Carcinoma | 148 | [11] |

| 4T1 | Breast Cancer | 389 | [12] |

| A431 | Skin Cancer | 45 µg/mL | [3] |

| A2780 | Ovarian Cancer | 7.8 - 15.6 µg/mL | [9] |

Table 2: IC50 Values of Diosmetin in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SUM 149 | Breast Cancer | 5.23 - 9.65 | [7] |

| MCF-7 | Breast Cancer | > 50 | [13] |

| MDA-MB-231 | Breast Cancer | > 50 | [13] |

Table 3: Anti-Inflammatory Effects of Diosmetin

| Cell Line/Model | Stimulant | Effect | Concentration | Reference |

| Raw 264.7 Macrophages | LPS | Inhibition of NO production | - | [6] |

| Human RA FLS (MH7A) | TNF-α | Inhibition of IL-1β, IL-6, IL-8 | Dose-dependent | [14] |

| DNCB-induced AD mouse model | DNCB | Reduced dermatitis score and cytokine levels | - | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the mechanisms of action of flavonoids like this compound.

Western Blot Analysis for MAPK Pathway Activation

This protocol is used to determine the effect of a compound on the phosphorylation status of key proteins in the MAPK signaling pathway.

3.1.1. Materials and Reagents:

-

Cell line of interest (e.g., Raw 264.7 macrophages)

-

This compound (or test compound)

-

Inflammatory stimulant (e.g., LPS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for total and phosphorylated forms of ERK, JNK, p38)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system (e.g., chemiluminescence detector)

3.1.2. Procedure:

-

Cell Culture and Treatment:

-

Seed cells in appropriate culture plates and grow to 70-80% confluency.

-

Pre-treat cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with the inflammatory agent (e.g., LPS at 1 µg/mL) for a designated period (e.g., 30 minutes). Include untreated and vehicle-treated controls.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse the cells using lysis buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., p-ERK, total ERK) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Detect the signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

-

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

3.2.1. Materials and Reagents:

-

DPPH solution (in methanol (B129727) or ethanol)

-

This compound (or test compound) dissolved in a suitable solvent

-

Positive control (e.g., Ascorbic acid or Trolox)

-

Spectrophotometer or microplate reader

3.2.2. Procedure:

-

Prepare a stock solution of DPPH in methanol or ethanol. The absorbance of the working solution at 517 nm should be approximately 1.0.

-

Prepare serial dilutions of the this compound sample and the positive control.

-

In a 96-well plate or cuvettes, add a specific volume of the sample or standard to a defined volume of the DPPH working solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the sample.

Cytokine Quantification by ELISA

This protocol is for a sandwich ELISA to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.[15][16]

3.3.1. Materials and Reagents:

-

ELISA plate

-

Capture antibody (specific for the cytokine of interest)

-

Detection antibody (biotinylated, specific for the cytokine)

-

Recombinant cytokine standard

-

Streptavidin-HRP

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Wash buffer (e.g., PBS with 0.05% Tween 20)

-

Assay diluent (e.g., PBS with 1% BSA)

-

Microplate reader

3.3.2. Procedure:

-

Plate Coating:

-

Coat the wells of an ELISA plate with the capture antibody diluted in coating buffer.

-

Incubate overnight at 4°C.

-

Wash the plate with wash buffer.

-

-

Blocking:

-

Block the plate with blocking buffer for at least 1 hour at room temperature.

-

Wash the plate.

-

-

Sample and Standard Incubation:

-

Prepare serial dilutions of the recombinant cytokine standard.

-

Add the standards and cell culture supernatant samples to the wells.

-

Incubate for 2 hours at room temperature.

-

Wash the plate.

-

-

Detection Antibody Incubation:

-

Add the biotinylated detection antibody to each well.

-

Incubate for 1-2 hours at room temperature.

-

Wash the plate.

-

-

Streptavidin-HRP Incubation:

-

Add Streptavidin-HRP to each well.

-

Incubate for 20-30 minutes at room temperature in the dark.

-

Wash the plate.

-

-

Substrate Development and Measurement:

-

Add TMB substrate to each well.

-

Incubate until a color develops (typically 15-30 minutes).

-

Add stop solution to stop the reaction.

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values against the known concentrations of the recombinant cytokine.

-

Determine the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its investigation.

Caption: this compound's Inhibition of the NF-κB Signaling Pathway.

Caption: this compound's Modulation of the MAPK Signaling Pathway.

Caption: this compound's Induction of Apoptosis Pathways.

Caption: General Experimental Workflow for Investigating this compound's Bioactivity.

References

- 1. researchgate.net [researchgate.net]

- 2. kijob.or.kr [kijob.or.kr]

- 3. Diosmin Modulates the NF-kB Signal Transduction Pathways and Downregulation of Various Oxidative Stress Markers in Alloxan-Induced Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. globalsciencebooks.info [globalsciencebooks.info]

- 5. mdpi.com [mdpi.com]

- 6. Anti-inflammatory effects of natural flavonoid diosmetin in IL-4 and LPS-induced macrophage activation and atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modulatory Effect of Diosmin and Diosmetin on Metalloproteinase Activity and Inflammatory Mediators in Human Skin Fibroblasts Treated with Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Zein–sodium caseinate–diosmin nanoparticles as a promising anti-cancer agent with targeted efficacy against A2780 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Total Antioxidant Performance Is Associated with Diet and Serum Antioxidants in Participants of the Diet and Physical Activity Substudy of the Jackson Heart Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. ovid.com [ovid.com]

- 15. Cytokine Elisa [bdbiosciences.com]

- 16. biomatik.com [biomatik.com]

In Vivo Therapeutic Potential of Neodiosmin and its Precursor Neohesperidin: A Technical Guide for Researchers

Disclaimer: Extensive literature searches for specific in vivo studies detailing the therapeutic potential of Neodiosmin with quantitative data and explicit experimental protocols yielded limited primary source information. General reviews indicate that this compound, a flavone (B191248) glycoside found in citrus fruits, possesses anti-inflammatory, antioxidant, anti-diabetic, and anti-cancer properties[1][2]. However, to provide a detailed technical guide as requested, this document presents comprehensive in vivo data for its immediate precursor, Neohesperidin (NHP) . NHP is a closely related flavanone (B1672756) glycoside that has been more extensively studied in animal models. The findings for NHP offer valuable insights into the potential mechanisms and therapeutic applications that may be shared by this compound.

Overview of Therapeutic Potential

Neohesperidin (NHP), a flavanone glycoside predominantly found in citrus fruits, has demonstrated significant therapeutic efficacy in preclinical in vivo models of inflammatory and oncological diseases.[3][4] Its biological activities are largely attributed to its potent anti-inflammatory and antioxidant properties.[5][6] Mechanistic studies suggest that NHP exerts its effects through the modulation of key cellular signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which are critical regulators of inflammation and cell proliferation.[2][4]

In Vivo Anti-Inflammatory and Anti-Cancer Effects

NHP has been evaluated in rodent models of colitis and colitis-associated colorectal cancer (CAC), demonstrating a significant reduction in disease severity, tumor development, and molecular markers of inflammation.

Quantitative Data from In Vivo Studies

The following tables summarize the key quantitative findings from representative in vivo studies on Neohesperidin.

Table 1: Efficacy of Neohesperidin in a Colitis-Associated Cancer (CAC) Mouse Model

| Parameter | Control (AOM/DSS) | Neohesperidin (50 mg/kg) | Neohesperidin (100 mg/kg) | Mesalazine (100 mg/kg) |

| Tumor Number | ~15 | ~8 | ~5 | ~8 |

| Tumor Load (mm³) | ~60 | ~25 | ~15 | ~25 |

| Colon TNF-α (pg/mg) | High | Reduced | Significantly Reduced | Reduced |

| Colon IL-1β (pg/mg) | High | Reduced | Significantly Reduced | Reduced |

| Colon IL-6 (pg/mg) | High | Reduced | Significantly Reduced | Reduced |

| Colon COX-2 Protein Level | High | Reduced | Significantly Reduced | Reduced |

| Data adapted from a 10-week study in an azoxymethane (B1215336) (AOM)/dextran sulfate (B86663) sodium (DSS)-induced mouse model.[4] |

Table 2: Efficacy of Neohesperidin in a High-Fat Diet-Induced Colitis Rat Model

| Parameter | Control (HFD) | Neohesperidin (40 mg/kg) | Neohesperidin (80 mg/kg) |

| Serum TNF-α (pg/mL) | Elevated | Significantly Reduced | Significantly Reduced |

| Serum IL-1β (pg/mL) | Elevated | Significantly Reduced | Significantly Reduced |

| Body Weight Gain | High | Mitigated | Mitigated |

| Data adapted from a 12-week study in rats fed a high-fat diet (HFD).[3][7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vivo experiments.

Colitis-Associated Colorectal Cancer (CAC) Mouse Model

-

Animal Model: Male C57BL/6 mice, 6-8 weeks old.

-

Induction Agent: Azoxymethane (AOM) and Dextran Sulfate Sodium (DSS).

-

Procedure:

-

Day 1: A single intraperitoneal (i.p.) injection of AOM (10 mg/kg) is administered.

-

Day 8-12: Mice are given 2.5% (w/v) DSS in their drinking water for 5 days to induce acute colitis. This is followed by a recovery period with regular drinking water.

-

Cycles: This DSS treatment cycle is typically repeated two more times.

-

-

Treatment Administration:

-

Agent: Neohesperidin (NHP) is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Dosing: NHP is administered daily via oral gavage at specified doses (e.g., 50 mg/kg and 100 mg/kg).

-

Duration: Treatment begins with the AOM injection and continues for the entire study period (10 weeks).

-

-

Endpoint Analysis:

-

At the end of the study, mice are euthanized.

-

Colons are excised, and the number and size of tumors are measured to calculate tumor load.

-

Colon tissue is collected for histological analysis and measurement of protein levels of inflammatory markers (TNF-α, IL-6, IL-1β, COX-2) via ELISA or Western Blot.[4]

-

Myeloperoxidase (MPO) Activity Assay

Myeloperoxidase (MPO) is an enzyme found in neutrophils and a key indicator of neutrophil infiltration into inflamed tissue.

-

Sample Preparation: Colon tissue samples are homogenized in a phosphate (B84403) buffer (e.g., 0.1 M phosphate buffer, pH 6.0).

-

Assay Procedure:

-

The homogenate is centrifuged, and the supernatant is collected.

-

The assay mixture contains phosphate buffer, hydrogen peroxide (H₂O₂), and O-dianisidine.

-

The sample supernatant is added to the assay mixture.

-

-

Measurement: The change in absorbance is measured spectrophotometrically at 460 nm over several minutes. One unit of MPO activity is defined as the amount of enzyme that causes a change in absorbance of 0.001 per minute.[8]

Visualizations: Signaling Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex biological processes and experimental designs.

Caption: NHP's anti-inflammatory mechanism via NF-κB and MAPK inhibition.

Caption: Experimental workflow for the Colitis-Associated Cancer model.

References

- 1. researchgate.net [researchgate.net]

- 2. :: International Journal of Oral Biology :: [kijob.or.kr]

- 3. Neohesperidin Mitigates High-Fat-Diet-Induced Colitis In Vivo by Modulating Gut Microbiota and Enhancing SCFAs Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neohesperidin protects against colitis-associated colorectal cancer in mice via suppression of the NF-κB/p65 and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Therapeutic Effects of Citrus Flavonoids Neohesperidin, Hesperidin and Its Aglycone, Hesperetin on Bone Health - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Effects of Antioxidant Therapy on Leukocyte Myeloperoxidase and Cu/Zn-Superoxide Dismutase and Plasma Malondialdehyde Levels in Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Inflammatory Properties of Neodiosmin: A Technical Guide

Disclaimer: This technical guide provides a comprehensive overview of the anticipated anti-inflammatory properties of Neodiosmin. Due to a scarcity of publicly available research focused specifically on this compound, this document extensively draws upon data from studies conducted on its close structural relatives, the flavonoid aglycone diosmetin (B1670712) and the related flavonoid glycoside diosmin (B1670713) . The experimental protocols, quantitative data, and detailed mechanistic insights presented herein are derived from research on these analogous compounds and are intended to be illustrative of the expected biological activities and investigational methodologies for this compound. All data and protocols should be considered representative and require empirical validation for this compound itself.

Introduction to this compound

This compound is a flavone (B191248) glycoside naturally occurring in citrus fruits.[1] As a member of the flavonoid family, it is structurally related to other well-studied flavonoids known for their diverse pharmacological activities. Flavonoids, in general, are recognized for their antioxidant and anti-inflammatory potential.[2] this compound shares a core structural similarity with diosmin and its aglycone, diosmetin, suggesting it may possess a comparable range of biological effects, including the modulation of inflammatory pathways. This guide explores the putative anti-inflammatory properties of this compound, with a focus on its molecular mechanisms of action, supported by experimental evidence from closely related compounds.

Molecular Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of flavonoids like this compound are believed to be mediated through the modulation of key signaling pathways and the inhibition of pro-inflammatory enzymes and cytokines. The primary mechanisms, extrapolated from studies on diosmetin and diosmin, are detailed below.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[3] In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.[4]

Studies on related flavonoids suggest that this compound likely inhibits NF-κB activation by preventing the phosphorylation and degradation of IκBα.[5] This, in turn, blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of NF-κB-dependent pro-inflammatory mediators.[5]

References

- 1. :: International Journal of Oral Biology :: [kijob.or.kr]

- 2. mdpi.com [mdpi.com]

- 3. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Antioxidant Capacity of Neodiosmin in Cellular Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neodiosmin, a flavonoid glycoside predominantly found in citrus fruits, has garnered significant interest for its potential health benefits, including its antioxidant properties. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is implicated in the pathogenesis of numerous diseases. This technical guide provides an in-depth overview of the antioxidant capacity of this compound in cellular models, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways. While direct and extensive cellular data for this compound is still emerging, this guide leverages data from its closely related isomer, diosmin, and its aglycone, diosmetin, to provide a comprehensive understanding of its potential antioxidant mechanisms. Flavonoids, as a class, are recognized for their ability to modulate cellular signaling cascades and act as potent antioxidants[1].

Quantitative Data on Antioxidant Capacity

The antioxidant efficacy of this compound and its related compounds has been quantified through various in vitro and cellular assays. The following tables summarize the key findings, providing a comparative overview of their potency.

Table 1: In Vitro Antioxidant Activity of a this compound-Containing Extract

| Assay | Sample | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |

| DPPH Radical Scavenging | Limone di Rocca Imperiale Peel Extract | 115.4 | Ascorbic Acid | Not Reported |

| ABTS Radical Cation Scavenging | Limone di Rocca Imperiale Peel Extract | 100.8 | Ascorbic Acid | Not Reported |

Data derived from an extract containing this compound among other compounds.

Table 2: Cellular Antioxidant Effects of Diosmin (this compound Isomer) in H₂O₂-Induced Oxidative Stress in Endothelial Cells

| Parameter | Treatment | Concentration | Result |

| Cell Viability | H₂O₂ (500 µM) | - | ~50% decrease |

| Diosmin + H₂O₂ | 100 µM | Significant recovery | |

| Diosmin + H₂O₂ | 250 µM | Further significant recovery | |

| Intracellular ROS | H₂O₂ (500 µM) | - | Significant increase |

| Diosmin + H₂O₂ | 100 µM | Significant reduction | |

| Diosmin + H₂O₂ | 250 µM | Further significant reduction | |

| Lipid Peroxidation (MDA levels) | H₂O₂ (500 µM) | - | Significant increase |

| Diosmin + H₂O₂ | 100 µM | Significant reduction | |

| Diosmin + H₂O₂ | 250 µM | Further significant reduction |

Data from a study on diosmin, a structural isomer of this compound, providing insights into potential cellular effects[2].

Table 3: Effect of Diosmin on Antioxidant Enzyme Activity in H₂O₂-Stressed Endothelial Cells

| Enzyme | Treatment | Concentration | Result |

| Superoxide (B77818) Dismutase (SOD) | H₂O₂ (500 µM) | - | Significant decrease in activity |

| Diosmin + H₂O₂ | 100 µM | Significant restoration of activity | |

| Diosmin + H₂O₂ | 250 µM | Further significant restoration | |

| Catalase (CAT) | H₂O₂ (500 µM) | - | Significant decrease in activity |

| Diosmin + H₂O₂ | 100 µM | Significant restoration of activity | |

| Diosmin + H₂O₂ | 250 µM | Further significant restoration | |

| Glutathione (B108866) Peroxidase (GPx) | H₂O₂ (500 µM) | - | Significant decrease in activity |

| Diosmin + H₂O₂ | 100 µM | Significant restoration of activity | |

| Diosmin + H₂O₂ | 250 µM | Further significant restoration |

Data from a study on diosmin, a structural isomer of this compound, providing insights into potential cellular effects[2].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to assess the antioxidant capacity of flavonoids like this compound in cellular models.

Cell Culture and Induction of Oxidative Stress

-

Cell Lines: Human umbilical vein endothelial cells (HUVECs) are a common model for studying vascular oxidative stress. Other relevant cell lines include hepatocytes (e.g., HepG2) and neuronal cells (e.g., SH-SY5Y).

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM for HUVECs) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Induction of Oxidative Stress: A common method to induce oxidative stress is by exposing the cells to hydrogen peroxide (H₂O₂). A typical concentration used is 500 µM H₂O₂ for a defined period (e.g., 24 hours) to induce significant cellular damage[2].

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Principle: The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is widely used to measure intracellular ROS. DCFH-DA is a cell-permeable probe that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Induce oxidative stress with H₂O₂.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Load the cells with DCFH-DA solution (e.g., 10 µM) and incubate in the dark at 37°C for 30 minutes.

-

Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

-

The reduction in fluorescence intensity in this compound-treated cells compared to the H₂O₂-treated control indicates ROS scavenging activity.

-

Assessment of Lipid Peroxidation

-

Principle: Lipid peroxidation, a marker of oxidative damage to cell membranes, is often quantified by measuring the levels of malondialdehyde (MDA), a byproduct of lipid peroxidation. The thiobarbituric acid reactive substances (TBARS) assay is a common method for this purpose.

-

Protocol:

-

After treatment with this compound and induction of oxidative stress, lyse the cells.

-

Mix the cell lysate with a solution of thiobarbituric acid (TBA) in an acidic medium.

-

Heat the mixture at 95°C for 60 minutes to allow the reaction between MDA and TBA to form a pink-colored adduct.

-

Cool the samples and measure the absorbance of the supernatant at 532 nm.

-

Quantify the MDA concentration using a standard curve prepared with a known concentration of MDA. A decrease in MDA levels in this compound-treated cells indicates inhibition of lipid peroxidation[2].

-

Measurement of Antioxidant Enzyme Activities

-

Principle: The activities of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), are measured spectrophotometrically using specific assay kits.

-

Protocol (General):

-

Prepare cell lysates from treated and control cells.

-

Determine the protein concentration of the lysates using a method such as the Bradford assay to normalize the enzyme activities.

-

SOD Activity: The assay is typically based on the inhibition of the reduction of a tetrazolium salt (e.g., WST-1) by superoxide anions generated by a xanthine-xanthine oxidase system. The degree of inhibition is proportional to the SOD activity.

-

CAT Activity: The assay measures the decomposition of H₂O₂ by catalase. The decrease in H₂O₂ concentration is monitored spectrophotometrically at 240 nm.

-

GPx Activity: The assay is based on the oxidation of glutathione (GSH) to oxidized glutathione (GSSG) by GPx, coupled to the recycling of GSSG back to GSH by glutathione reductase (GR) with the consumption of NADPH. The decrease in NADPH absorbance at 340 nm is proportional to the GPx activity[2].

-

Signaling Pathways and Experimental Workflows

This compound, like other flavonoids, is believed to exert its antioxidant effects not only by direct ROS scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response.

Nrf2 Signaling Pathway

Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like flavonoids, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant enzymes, leading to their increased expression.

Caption: Nrf2 signaling pathway activation by this compound.

Experimental Workflow for Assessing Cellular Antioxidant Capacity

The following diagram illustrates a typical workflow for evaluating the antioxidant potential of a compound like this compound in a cellular model of oxidative stress.

Caption: Workflow for cellular antioxidant assessment.

Conclusion

The available evidence, largely extrapolated from its isomer diosmin, strongly suggests that this compound possesses significant antioxidant capacity in cellular models. It appears to mitigate oxidative stress by reducing intracellular ROS levels, inhibiting lipid peroxidation, and enhancing the activity of key antioxidant enzymes. A plausible mechanism for these effects is the activation of the Nrf2 signaling pathway, a central regulator of cellular antioxidant defenses. Further research focusing specifically on pure this compound is warranted to confirm these findings and to fully elucidate its therapeutic potential in oxidative stress-related diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this promising natural compound.

References

Potential Anti-Diabetic Effects of Neodiosmin: A Technical Guide for Researchers

Introduction

Neodiosmin (B8072528), a flavonoid glycoside predominantly found in citrus fruits, has garnered increasing interest within the scientific community for its potential therapeutic applications, including its role in the management of diabetes mellitus.[1] This technical guide provides an in-depth overview of the current scientific evidence supporting the anti-diabetic effects of this compound and its aglycone, diosmetin (B1670712). The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and a visual representation of the key signaling pathways involved. While direct research on this compound is still emerging, this guide consolidates available data and supplements it with findings on its bioactive metabolite, diosmetin, to provide a thorough understanding of its potential mechanisms of action.

Quantitative Data Summary

The anti-diabetic potential of a compound is often quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data available for this compound and its aglycone, diosmetin, concerning their effects on crucial targets in diabetes management.

Table 1: In Vitro Enzyme Inhibition

| Compound | Target Enzyme | IC50 Value | Source |

| Diosmetin | α-Glucosidase | 2.406 ± 0.101 µM | [2][3] |

| Diosmetin | DPP-4 | Log IC50 = -8.419 | [4] |

Table 2: In Vivo Effects in Streptozotocin-Induced Diabetic Models

| Compound | Animal Model | Dosage | Effect on Fasting Blood Glucose | Source |

| Diosmetin | Mice | 50 mg/kg for 5 days (i.p.) | Significantly reduced | [5] |

| Diosmin | Rats | 50 mg/kg and 100 mg/kg | Lowered elevated blood glucose levels | [6] |

| Diosmin | Rats | 10 mg/kg (oral, every other day for 4 weeks) | Glucose level decreased to 418.67 ± 87.07 mg/dL in the third hour of OGT | [7] |

Table 3: Effects on Gene and Protein Expression

| Compound | Model System | Target | Effect | Source |

| Diosmetin | KK-Ay diabetic mice | PEPCK, G6Pase | Down-regulated expression | [8][9] |

| Diosmetin | KK-Ay diabetic mice | IRS/PI3K/AKT signaling pathway | Up-regulated | [5][10][11] |

| Diosmetin | KK-Ay diabetic mice | GLUT4 translocation | Promoted | [10][12] |

| Diosmin | Nicotinamide (B372718)/Streptozotocin-induced diabetic Wistar rats | Liver glucose-6-phosphatase activity | Significant decrease | [7] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a framework for the replication and further investigation of this compound's anti-diabetic properties.

In Vitro α-Glucosidase Inhibition Assay

This assay is crucial for identifying compounds that can delay carbohydrate digestion and absorption.

Principle: The inhibitory activity is determined by measuring the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase.

Protocol:

-

Prepare a reaction mixture containing 50 µL of 100 mM phosphate (B84403) buffer (pH 6.8), 10 µL of α-glucosidase solution (1 U/mL), and 20 µL of various concentrations of the test compound (this compound/Diosmetin) in a 96-well microplate.

-

Pre-incubate the mixture at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of 1 mM pNPG solution in the same buffer.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of 0.1 M Na2CO3 solution.

-

Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

-

Acarbose is typically used as a positive control.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

In Vivo Streptozotocin (STZ)-Nicotinamide Induced Diabetic Rat Model

This widely used animal model mimics type 2 diabetes.

Principle: Streptozotocin, a pancreatic β-cell toxin, is administered to induce diabetes. Nicotinamide is given prior to STZ to partially protect the β-cells, resulting in a condition that resembles type 2 diabetes with insulin (B600854) resistance and relative insulin deficiency.

Protocol:

-

Acclimatize male Wistar rats (180-220 g) for one week under standard laboratory conditions.

-

Induce diabetes by a single intraperitoneal (i.p.) injection of 60 mg/kg body weight of nicotinamide dissolved in normal saline, 15 minutes before the i.p. injection of 65 mg/kg body weight of STZ, also dissolved in citrate (B86180) buffer (0.1 M, pH 4.5).

-

Confirm the diabetic state after 72 hours by measuring fasting blood glucose levels. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and selected for the study.

-

Divide the diabetic rats into groups: a diabetic control group and treatment groups receiving different doses of this compound or diosmetin (e.g., 50 and 100 mg/kg body weight) orally for a specified period (e.g., 45 days).

-

Monitor fasting blood glucose levels and body weight at regular intervals.

-

At the end of the treatment period, collect blood samples for biochemical analysis (e.g., insulin, HbA1c, lipid profile) and sacrifice the animals to collect tissues (e.g., liver, pancreas, muscle) for histopathological and molecular analysis (e.g., Western blotting for protein expression).

In Vitro Glucose Uptake Assay in L6 Myotubes

This assay assesses the ability of a compound to stimulate glucose uptake in muscle cells.

Principle: Differentiated L6 myotubes are treated with the test compound, and the uptake of a fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), is measured.

Protocol:

-

Culture L6 myoblasts in DMEM supplemented with 10% FBS and 1% antibiotic-antimycotic solution.

-

Induce differentiation into myotubes by switching to DMEM with 2% FBS once the cells reach 80-90% confluency.

-

After 4-6 days of differentiation, starve the myotubes in a serum-free medium for 3 hours.

-

Treat the cells with various concentrations of this compound or diosmetin for a specified time (e.g., 1 hour). Insulin is used as a positive control.

-

Add 2-NBDG to a final concentration of 100 µM and incubate for 30 minutes.

-

Terminate the glucose uptake by washing the cells three times with ice-cold PBS.

-

Lyse the cells and measure the fluorescence of the cell lysate using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

-

The increase in glucose uptake is calculated relative to the untreated control cells.

Signaling Pathways and Mechanisms of Action

Current research suggests that the anti-diabetic effects of citrus flavonoids like this compound and its aglycone diosmetin are mediated through the modulation of key signaling pathways involved in glucose and lipid metabolism. The primary pathways implicated are the PI3K/Akt and AMPK signaling cascades.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial downstream effector of insulin signaling, playing a central role in promoting glucose uptake and glycogen (B147801) synthesis. Diosmetin has been shown to up-regulate this pathway.[10][11]

References

- 1. Bot Verification [ojs.amrj.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Flavonoids’ Dual Benefits in Gastrointestinal Cancer and Diabetes: A Potential Treatment on the Horizon? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Metabolites of traditional Chinese medicine targeting PI3K/AKT signaling pathway for hypoglycemic effect in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Diosmetin Protects against Cardiac Hypertrophy via p62/Keap1/Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Neodiosmin: A Technical Guide to its Application as a Debittering Agent in Food Science

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neodiosmin (B8072528), a flavone (B191248) glycoside predominantly found in citrus fruits, has emerged as a significant debittering agent in the food and pharmaceutical industries. Unlike traditional taste-masking agents, this compound is characteristically tasteless and odorless at typical usage concentrations. Its primary mechanism of action involves increasing the bitterness threshold of various compounds, effectively reducing the perception of bitterness without introducing additional flavor profiles. This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. Detailed information on sensory and instrumental analysis, as well as the underlying biochemical pathways of bitter taste perception, are presented to offer a comprehensive resource for professionals in food science and drug development.

Introduction

Bitterness in food products and oral pharmaceuticals can significantly impact consumer acceptance and patient compliance. The demand for effective debittering solutions has led to the exploration of various compounds capable of mitigating this sensory attribute. This compound, a naturally derived flavonoid, presents a compelling option due to its efficacy and neutral sensory profile.[1] This whitepaper will delve into the scientific principles behind this compound's debittering capabilities, offering a technical resource for its practical application.

1.1. Chemical Properties of this compound

This compound, also known as diosmetin-7-O-neohesperidoside, is a flavone glycoside.[2] Its chemical structure consists of a diosmetin (B1670712) aglycone linked to a neohesperidose sugar moiety.

-

Molecular Formula: C28H32O15[2]

-

Molecular Weight: 608.54 g/mol [2]

-